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Compound of Interest |

Compound Name: 4-(2-Chlorophenyl)butan-2-one
CAS No.: 3506-72-7
Cat. No.: B1342289
- 7

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(2-
Chlorophenyl)butan-2-one

Executive Summary

This technical guide provides a comprehensive overview of 4-(2-Chlorophenyl)butan-2-one, a
significant ketone in synthetic organic chemistry. The document is structured to deliver field-
proven insights for researchers, scientists, and professionals in drug development. We will
explore its core chemical and physical properties, detailed synthetic routes with mechanistic
explanations, robust analytical characterization techniques, and key chemical transformations.
The guide emphasizes the causality behind experimental choices and provides actionable
protocols, positioning 4-(2-Chlorophenyl)butan-2-one as a versatile intermediate for
constructing more complex molecular architectures.

Compound Identification and Physicochemical
Properties

4-(2-Chlorophenyl)butan-2-one is an aromatic ketone featuring a chloropheny! group
attached to a butanone chain. This substitution pattern is crucial for its utility as a chemical
building block. Its fundamental properties are summarized below.
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Property Value Source
IUPAC Name 4-(2-chlorophenyl)butan-2-one  [1]
CAS Number 3506-72-7 [1]
Molecular Formula C10H11CIO [1]
Molecular Weight 182.64 g/mol [1]
Canonical SMILES CC(=0)Cccc1=Cc=Ccc=CicCl [1]
InChi Key IODZQCDPJUFKQW- 1]
UHFFFAOYSA-N
Computed XLogP3 25 [1]
Hydrogen Bond Donors 0 [1]
Hydrogen Bond Acceptors 1 [1]

Synthesis and Mechanistic Considerations: Friedel-
Crafts Acylation

A primary and highly effective method for synthesizing aryl ketones like 4-(2-
Chlorophenyl)butan-2-one is the Friedel-Crafts acylation.[2][3][4] This electrophilic aromatic
substitution reaction is advantageous because, unlike its alkylation counterpart, the acylium ion
electrophile does not undergo rearrangement, leading to a single, well-defined product.

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid,
typically aluminum chloride (AICIs), activates the acylating agent (e.g., butanoyl chloride) by
coordinating to the chlorine atom, which facilitates its departure and the generation of the
acylium ion. This powerful electrophile is then attacked by the electron-rich 1t-system of the
chlorobenzene ring to form a resonance-stabilized carbocation intermediate (the sigma
complex). The aromaticity is subsequently restored by the elimination of a proton, yielding the
final ketone product.
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Experimental Protocol: Synthesis of 4-(2-
Chlorophenyl)butan-2-one

This protocol describes a representative lab-scale synthesis.
Materials:

e Chlorobenzene

» Butanoyl chloride

¢ Anhydrous Aluminum Chloride (AICI3)

e Dichloromethane (DCM), anhydrous

e Hydrochloric acid (HCI), concentrated

o Saturated sodium bicarbonate (NaHCOs3) solution

o Saturated sodium chloride (brine) solution

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
* Ice bath

Procedure:

e Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, add chlorobenzene (1.0 eq) and anhydrous
DCM. Cool the flask to 0 °C in an ice bath.

e Lewis Acid Addition: Carefully and portion-wise, add anhydrous AICIs (1.1 eq) to the stirred
solution. Causality Note: Anhydrous conditions are critical as AICIs reacts violently with water,
which would also deactivate the catalyst.

e Acylating Agent Addition: Add butanoyl chloride (1.05 eq) to the dropping funnel and add it
dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction to warm to room
temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker
containing crushed ice and concentrated HCI. Expertise Note: The acid workup protonates
the aluminum-ketone complex, breaking it up and moving all aluminum salts into the
aqueous phase.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and
extract the aqueous layer twice with DCM.

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO3
solution (to neutralize any remaining acid), and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSOu4, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude oil can be purified by vacuum distillation or column
chromatography on silica gel to yield pure 4-(2-Chlorophenyl)butan-2-one.

Synthesis Workflow Diagram
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Caption: Friedel-Crafts Acylation Workflow.
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Spectroscopic and Analytical Characterization

Structural confirmation of 4-(2-Chlorophenyl)butan-2-one relies on a combination of

spectroscopic methods. The expected data are inferred from the known behavior of its

functional groups.

Technique

Expected Features

1H NMR

~2.1 ppm (s, 3H): Methyl protons of the ketone
(CH3-C=0).~2.9 ppm (t, 2H): Methylene protons
adjacent to the aromatic ring (Ar-CHz2).~3.1 ppm
(t, 2H): Methylene protons adjacent to the
carbonyl (CH2-C=0).7.1-7.4 ppm (m, 4H):
Aromatic protons, showing a complex multiplet

pattern characteristic of ortho-disubstitution.

13C NMR

~30 ppm: Methyl carbon (CHs).~45 ppm:
Methylene carbon adjacent to the carbonyl.~29
ppm: Methylene carbon adjacent to the
ring.127-135 ppm: Aromatic carbons (4 signals
expected due to symmetry).~139 ppm: Aromatic
carbon bearing the alkyl chain (ipso-
carbon).~134 ppm: Aromatic carbon bearing the
chlorine (ipso-carbon).~207 ppm: Carbonyl
carbon (C=0).[5]

IR Spectroscopy

~1715 cm~t; Strong, sharp absorbance from the
C=0 (ketone) stretch.[6]~3050-3100 cm~*; C-H
stretches from the aromatic ring.~2850-2960
cm~1: C-H stretches from the aliphatic
chain.~750 cm~1; Strong absorbance from C-ClI

stretch and ortho-disubstitution pattern.

Mass Spectrometry (EI)

m/z 182/184: Molecular ion peaks (M*, M*+2) in
a ~3:1 ratio, characteristic of a single chlorine
atom.m/z 43: Prominent peak from the acetyl
fragment [CH3CO]*.[5]m/z 139/141: Fragment

from benzylic cleavage [CICsH4CHz]".
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Chemical Reactivity and Synthetic Utility

The primary sites of reactivity in 4-(2-Chlorophenyl)butan-2-one are the ketone's carbonyl
group and the aromatic ring. The carbonyl is susceptible to nucleophilic attack and reduction,
while the ring can undergo further electrophilic substitution, directed by the existing chloro- and
alkyl- substituents.

Reduction of the Carbonyl Group

A common and powerful transformation is the complete reduction of the ketone to a methylene
group (-CHz-), forming 1-chloro-2-butylbenzene. This is a key step in synthesizing linear
alkylbenzenes, which cannot be made directly via Friedel-Crafts alkylation due to carbocation
rearrangements.[7] Two classical methods are employed depending on the substrate's
sensitivity to acid or base.

o Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in concentrated HCI.
[8][9] It is ideal for substrates that are stable in strong acid. The mechanism is thought to
occur on the surface of the zinc.[10]

o Wolff-Kishner Reduction: This reaction utilizes hydrazine (N2H4) and a strong base (like
KOH) at high temperatures, typically in a high-boiling solvent like ethylene glycol.[8][11][12] It
is the method of choice for molecules that are sensitive to acid. The driving force is the
formation of highly stable nitrogen gas.[13][14]

Experimental Protocol: Wolff-Kishner Reduction

Materials:

4-(2-Chlorophenyl)butan-2-one

Hydrazine hydrate (N2Ha-H20)

Potassium hydroxide (KOH)

Ethylene glycol

Diethyl ether
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e Saturated ammonium chloride (NH4ClI) solution
Procedure:

e Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, combine 4-(2-
Chlorophenyl)butan-2-one (1.0 eq), hydrazine hydrate (2.0 eq), and ethylene glycol. Heat
the mixture to 100-120 °C for 1 hour to form the hydrazone in situ.

o Base Addition: Cool the mixture slightly and add solid KOH pellets (3.0 eq). Safety Note: The
addition of KOH is exothermic.

o Elimination: Replace the reflux condenser with a distillation apparatus and heat the mixture
to ~200 °C. Water and excess hydrazine will distill off. Once the distillation ceases, return the
apparatus to a reflux setup.

o Decomposition: Maintain the reaction at reflux (~190-200 °C) for 3-5 hours. The solution will
typically turn color, and the evolution of nitrogen gas will be observed.

o Workup: Cool the reaction to room temperature and dilute with water. Transfer to a
separatory funnel and extract three times with diethyl ether.

» Washing and Drying: Combine the organic extracts, wash with saturated NH4Cl solution and
brine, then dry over anhydrous NazSOa.

e |solation: Filter and concentrate the solvent to yield the crude product, which can be purified
by chromatography or distillation.

Key Reduction Pathways
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Caption: Alternative pathways for ketone reduction.

Applications in Research and Drug Development

While specific, large-scale applications of 4-(2-Chlorophenyl)butan-2-one are niche, its value
lies in its role as a versatile intermediate. Chloro-containing molecules are prevalent in
pharmaceuticals and agrochemicals, and this compound provides a scaffold for further
elaboration.[15]

e Pharmaceutical Synthesis: The butanone side chain can be functionalized to create more
complex structures. For instance, the ketone can be converted into an amine via reductive
amination, a key transformation in the synthesis of many active pharmaceutical ingredients
(APIs).[16]

» Building Block for Heterocycles: The compound serves as a precursor for building
heterocyclic ring systems, which are core components of many drugs.

o Fragment-Based Discovery: In medicinal chemistry, it can be used as a fragment for
screening or as a starting point for developing new therapeutic agents. The combination of a
halogenated aromatic ring and a flexible alkyl-ketone chain provides multiple points for
modification.

Safety and Handling
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Based on data for structurally similar compounds like its 4-chloro isomer, 4-(2-
Chlorophenyl)butan-2-one should be handled with appropriate care.

e GHS Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319),
and may cause respiratory irritation (H335).[17]

e Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors
and contact with skin and eyes.

Conclusion

4-(2-Chlorophenyl)butan-2-one is a valuable synthetic intermediate with well-defined
chemical properties. Its straightforward synthesis via Friedel-Crafts acylation and the
predictable reactivity of its ketone functional group make it a reliable building block for
accessing more complex molecules. A thorough understanding of its spectroscopic signature is
essential for quality control, while knowledge of its key transformations, particularly
Clemmensen and Wolff-Kishner reductions, allows researchers to strategically incorporate it
into synthetic pathways for pharmaceutical and materials science applications.

References

Electronic Supplementary Information - The Royal Society of Chemistry.

e 4-(4-Chlorophenyl)butan-2-one | CLOH11CIO | CID 219277 - PubChem.

o The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions - Master Organic
Chemistry.

o Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine
Dehydrogenase | The Journal of Organic Chemistry - ACS Publications.

e Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone) - YouTube. Available at: [Link]

e 4-(2-Chlorophenyl)butan-2-one | C10H11CIO | CID 18551300 - PubChem.

o Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. Available at:
[Link]

» Friedel-Crafts Acylation - Chemistry Steps. Available at: [Link]

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b1342289?utm_src=pdf-body
https://www.benchchem.com/product/b1342289?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Chlorophenyl_butan-2-one
https://www.benchchem.com/product/b1342289?utm_src=pdf-body
https://www.youtube.com/watch?v=3j0t32r85ig
https://www.benchchem.com/product/b1342289?utm_src=pdf-body
https://www.organic-chemistry.org/synthesis/C-C/acylation/arenes.shtm
https://www.chemistrysteps.com/friedel-crafts-acylation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic
Chemistry. Available at: [Link]

» Friedel-Crafts Acylation; Reductions of Aryl Ketones - YouTube. Available at: [Link]

e Synthetic approaches and pharmaceutical applications of chloro-containing molecules for
drug discovery: A critical review - PubMed Central. Available at: [Link]

» Wolff-Kishner Reduction - Chemistry LibreTexts. Available at: [Link]

o Wolff Kishner Reduction Mechanism - YouTube. Available at: [Link]

o Wolff—Kishner reduction - Wikipedia. Available at: [Link]

» Wolff Kishner reduction mechanism - BYJU'S. Available at: [Link]

» Reaction Mechanism of Clemmensen Reduction - Physics Wallah. Available at: [Link]

o CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park
Davis in 1913. 2. It is the reduction of carbonyl. Available at: [Link]

o Clemmensen Reduction & Wolff Kishner Mechanism - YouTube. Available at: [Link]

e 4-chloro-2-butanone - NIST WebBook. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 4-(2-Chlorophenyl)butan-2-one | CL10H11CIO | CID 18551300 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]

o 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

© 2026 BenchChem. All rights reserved. 11/13 Tech Support


https://www.masterorganicchemistry.com/2018/05/17/eas-reactions-3-friedel-crafts-acylation-and-friedel-crafts-alkylation/
https://www.youtube.com/watch?v=hP4wQYa2228
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8909435/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Reactions_of_Aldehydes_and_Ketones/24.11%3A_The_Wolff-Kishner_Reduction
https://www.youtube.com/watch?v=mY9eXp7a-bI
https://en.wikipedia.org/wiki/Wolff%E2%80%93Kishner_reduction
https://byjus.com/chemistry/wolff-kishner-reduction-mechanism/
https://www.pw.live/neet/chemistry/reaction-mechanism-of-clemmensen-reduction
https://www.slideshare.net/PharmaFins/clemmensen-wolffkishner-reduction-and-their-application
https://www.youtube.com/watch?v=Ua8sQ2X-v2c
https://webbook.nist.gov/cgi/cbook.cgi?ID=C6322492&Type=IR-SPEC&Index=1#IR-SPEC
https://www.benchchem.com/product/b1342289?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Chlorophenyl_butan-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Chlorophenyl_butan-2-one
https://www.organic-chemistry.org/synthesis/C1C/arenes/acylations.shtm
https://www.chemistrysteps.com/friedel-crafts-acylation-eas/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

. masterorganicchemistry.com [masterorganicchemistry.com]
. youtube.com [youtube.com]

. echemi.com [echemi.com]

. youtube.com [youtube.com]

. masterorganicchemistry.com [masterorganicchemistry.com]

°
(o] (00] ~ (o3} ol B

. Clemmensen Reduction | Reaction Mechanism of Clemmensen Reduction [pw.live]
¢ 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

e 11. chem.libretexts.org [chem.libretexts.org]

e 12. byjus.com [byjus.com]

e 13. youtube.com [youtube.com]

o 14. Wolff—Kishner reduction - Wikipedia [en.wikipedia.org]

e 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for
drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

e 16. pubs.acs.org [pubs.acs.org]

e 17. 4-(4-Chlorophenyl)butan-2-one | C10H11CIO | CID 219277 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [4-(2-Chlorophenyl)butan-2-one chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1342289#4-2-chlorophenyl-butan-2-one-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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